![molecular formula C15H21N3OS B5775905 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)
1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is a gamma-secretase inhibitor that has been shown to have promising effects on various physiological and biochemical processes.
作用机制
1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the processing of amyloid precursor protein (APP) into beta-amyloid peptides. Beta-amyloid peptides are known to accumulate in the brain of Alzheimer's disease patients, leading to the formation of amyloid plaques, which are believed to be a hallmark of the disease. By inhibiting the activity of gamma-secretase, 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide reduces the production of beta-amyloid peptides, which may help to slow down the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. It has also been shown to reduce the accumulation of beta-amyloid peptides in the brain of Alzheimer's disease patients, which may help to slow down the progression of the disease. Additionally, 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide in lab experiments is its specificity for gamma-secretase. This allows researchers to selectively inhibit the activity of this enzyme without affecting other enzymes or processes in the cell. However, one limitation of using 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide is its potential toxicity. 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research on 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. One area of research is the development of more potent and selective gamma-secretase inhibitors. Another area of research is the investigation of the effects of 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide on other physiological and biochemical processes, such as inflammation and cell signaling. Additionally, there is a need for more research on the potential toxicity of 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide and its effects on different cell types. By further exploring the potential applications of 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, researchers may be able to develop new treatments for a variety of diseases.
合成方法
The synthesis of 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide involves the reaction of 2,4-dimethylaniline with carbon disulfide and sodium hydroxide to produce 2,4-dimethylphenyl isothiocyanate. This intermediate is then reacted with piperidine-4-carboxylic acid to produce 1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide. The overall reaction scheme is shown below:
科学研究应用
1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have promising effects on various physiological and biochemical processes, including cancer, Alzheimer's disease, and cardiovascular disease.
属性
IUPAC Name |
1-[(2,4-dimethylphenyl)carbamothioyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-10-3-4-13(11(2)9-10)17-15(20)18-7-5-12(6-8-18)14(16)19/h3-4,9,12H,5-8H2,1-2H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDGGZDAGNODDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)
![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)
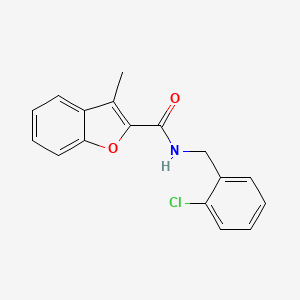
![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)
![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)
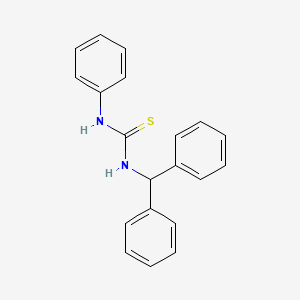
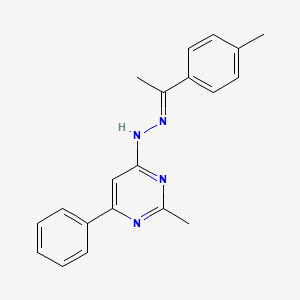
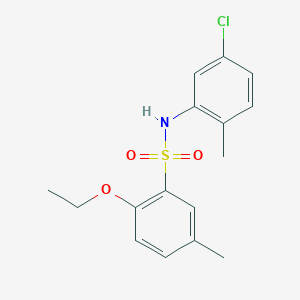
![[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)
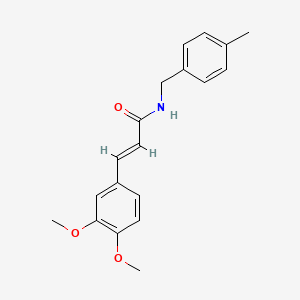
![N-cyclopropyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5775920.png)